(6,7-Dimethoxyisoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dimethoxyisoquinolin-1-yl)methanamine is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the isoquinoline ring and a methanamine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxyisoquinolin-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6,7-dimethoxyisoquinoline.
Reduction: The isoquinoline is reduced to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The tetrahydroisoquinoline is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group at the 1 position
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction of isoquinoline and subsequent reductive amination. The reaction conditions are optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxyisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
(6,7-Dimethoxyisoquinolin-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (6,7-Dimethoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and neurotransmission
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methanamine group but shares the methoxy substitution pattern.
(6,7-Dimethoxyisochroman-1-yl)methanamine: Similar structure but with an isochroman ring instead of isoquinoline
Uniqueness
(6,7-Dimethoxyisoquinolin-1-yl)methanamine is unique due to the presence of both methoxy groups and the methanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h3-6H,7,13H2,1-2H3 |
InChI Key |
ZLNGTZKCSHOENO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.